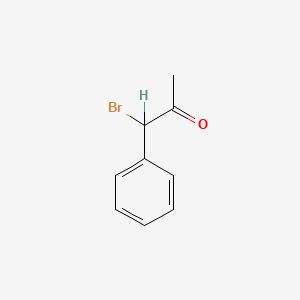

1-Bromo-1-phenylpropan-2-one

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-bromo-1-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMXBAUNIRFZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885224 | |

| Record name | 2-Propanone, 1-bromo-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23022-83-5 | |

| Record name | 1-Bromo-1-phenyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23022-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-bromo-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023022835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-bromo-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1-bromo-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-1-phenylpropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 1-Bromo-1-phenylpropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-1-phenylpropan-2-one, a valuable intermediate in organic synthesis. The document details the prevalent synthesis mechanism, the acid-catalyzed α-bromination of 1-phenylpropan-2-one, and explores the reaction conditions and protocols. Quantitative data from various synthesis methods are presented for comparative analysis. Detailed experimental procedures and spectroscopic data are included to facilitate practical application in a research and development setting.

Introduction

This compound, also known as α-bromophenylacetone, is a halogenated ketone of significant interest in synthetic organic chemistry. Its utility stems from the presence of two reactive functional groups: a carbonyl group and a labile bromine atom at the α-position. This bifunctionality allows for a variety of subsequent chemical transformations, making it a key building block for the synthesis of more complex molecules, including pharmaceutical and agrochemical compounds.[1] The primary and most direct route to this compound is the α-bromination of 1-phenylpropan-2-one (phenylacetone).

Core Synthesis Mechanism: Acid-Catalyzed α-Bromination

The synthesis of this compound from 1-phenylpropan-2-one is typically achieved through an acid-catalyzed α-bromination reaction.[1][2][3] This electrophilic substitution reaction proceeds via an enol intermediate, which is the key reactive species. The overall mechanism can be broken down into the following steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 1-phenylpropan-2-one by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[2]

-

Enol Formation: A weak base, typically the solvent or the conjugate base of the acid catalyst, removes a proton from the α-carbon (the carbon adjacent to the carbonyl group). This results in the formation of a carbon-carbon double bond, yielding the enol tautomer. This step is generally the rate-determining step of the reaction.[4]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine source, such as molecular bromine (Br₂) or the bromine in N-Bromosuccinimide (NBS). This leads to the formation of a new carbon-bromine bond at the α-position.[2]

-

Deprotonation: The protonated carbonyl oxygen is then deprotonated, regenerating the carbonyl group and the acid catalyst. This final step yields the this compound product.

Diagram 1: Acid-catalyzed α-bromination mechanism.

Experimental Protocols

Two common methods for the synthesis of this compound are presented below, utilizing either molecular bromine or N-Bromosuccinimide as the brominating agent.

Method A: Bromination using Molecular Bromine in Acetic Acid

This is a classic and effective method for the α-bromination of ketones.[1][3]

Materials:

-

1-phenylpropan-2-one

-

Glacial acetic acid

-

Bromine (Br₂)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (B86663) (anhydrous)

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenylpropan-2-one (1 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution of the ketone. Maintain the temperature below 20°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the red-brown color of the bromine disappears.

-

Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or recrystallization.

Method B: Bromination using N-Bromosuccinimide (NBS)

NBS is a milder and more selective brominating agent compared to molecular bromine, often leading to cleaner reactions with fewer byproducts.[2]

Materials:

-

1-phenylpropan-2-one

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (catalytic amount)

-

Carbon tetrachloride (or other suitable anhydrous solvent)

-

Sodium thiosulfate (B1220275) solution

-

Sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

Procedure:

-

To a solution of 1-phenylpropan-2-one (1 equivalent) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with stirring for the appropriate time, monitoring the reaction progress by TLC. The reaction can be initiated with a radical initiator like AIBN or by light.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by a wash with a sodium bicarbonate solution and then water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude this compound by column chromatography or vacuum distillation.

Diagram 2: General experimental workflow.

Quantitative Data

The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes typical data for the synthesis of α-bromoketones.

| Method | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| A | Bromine (Br₂) | Acetic Acid | < 20 | Varies | ~72 | [3] |

| B | N-Bromosuccinimide (NBS) | p-TsOH / CCl₄ | Reflux | Varies | Good | [2] |

Note: Yields are highly dependent on the specific substrate and reaction scale. The data presented are representative.

Product Characterization

Accurate characterization of the synthesized this compound is crucial for its use in subsequent research. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

δ 8.03 (d, 2H, Ar-H)

-

δ 7.59 (t, 1H, Ar-H)

-

δ 5.29 (q, 1H, -CH(Br)-)

-

δ 1.91 (d, 3H, -CH₃)[5]

-

-

¹³C NMR (CDCl₃):

-

Signals corresponding to the carbonyl carbon, aromatic carbons, the carbon bearing the bromine, and the methyl carbon are expected.

-

-

IR (Neat):

-

A strong absorption band around 1686 cm⁻¹ corresponding to the C=O stretching of the ketone.[5]

-

-

Mass Spectrum (EI):

-

The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Safety Considerations

-

Bromine (Br₂): is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Bromosuccinimide (NBS): is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Organic Solvents: Carbon tetrachloride is a known carcinogen and should be handled with extreme care. Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE when handling these solvents.

-

Acids: Glacial acetic acid and p-toluenesulfonic acid are corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound via acid-catalyzed α-bromination of 1-phenylpropan-2-one is a well-established and reliable method. The choice between molecular bromine and N-Bromosuccinimide as the brominating agent will depend on the desired selectivity, scale of the reaction, and safety considerations. This guide provides the necessary theoretical and practical information for researchers to successfully synthesize and characterize this important chemical intermediate. Careful attention to experimental protocol and safety precautions is paramount for achieving high yields and ensuring a safe laboratory environment.

References

An In-depth Technical Guide to the Spectral Data Interpretation of 1-Bromo-1-phenylpropan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the organic compound 1-bromo-1-phenylpropan-2-one. The interpretation of this spectral data is crucial for its identification, characterization, and application in synthetic organic chemistry and drug development.

Introduction

This compound (C₉H₉BrO) is a halogenated ketone that serves as a versatile intermediate in various organic syntheses.[1] Its structure, featuring a phenyl ring, a carbonyl group, and a bromine atom on an adjacent chiral center, makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. Accurate spectral analysis is paramount to confirm its identity and purity.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of the compound is prepared in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the solid sample is dissolved in a volatile solvent like methylene (B1212753) chloride. A drop of this solution is placed on a potassium bromide (KBr) plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Spectral Data Presentation

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.3 | Singlet | 1H | Methine proton (-CH(Br)-) |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | Carbonyl carbon (C=O) |

| ~135 | Quaternary aromatic carbon |

| ~129-128 | Aromatic carbons |

| ~50 | Methine carbon (-CH(Br)-) |

| ~30 | Methyl carbon (-CH₃) |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2925 | Weak | Aliphatic C-H stretch |

| ~1720 | Strong | Carbonyl (C=O) stretch |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretches |

| ~760, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| ~650 | Medium | C-Br stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 214/212 | Moderate | [M]⁺ (Molecular ion) |

| 133 | High | [M - Br]⁺ |

| 105 | Very High | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

| 43 | High | [CH₃CO]⁺ |

Spectral Interpretation

¹H NMR Spectrum

The proton NMR spectrum provides valuable information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

-

Aromatic Protons (δ ~7.5-7.3 ppm): The multiplet in this region, integrating to 5 protons, is characteristic of the protons on the monosubstituted phenyl ring.

-

Methine Proton (δ ~5.3 ppm): The singlet corresponding to one proton is assigned to the methine proton attached to the same carbon as the bromine atom. Its downfield shift is due to the deshielding effects of both the adjacent carbonyl group and the electronegative bromine atom.

-

Methyl Protons (δ ~2.4 ppm): The singlet integrating to three protons is attributed to the methyl group adjacent to the carbonyl group.

¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

-

Carbonyl Carbon (δ ~200 ppm): The signal at this low field is characteristic of a ketone carbonyl carbon.

-

Aromatic Carbons (δ ~135-128 ppm): The signals in this range correspond to the six carbons of the phenyl ring.

-

Methine Carbon (δ ~50 ppm): This signal is assigned to the carbon atom bonded to the bromine atom.

-

Methyl Carbon (δ ~30 ppm): The signal at the highest field corresponds to the methyl carbon.

IR Spectrum

The infrared spectrum is used to identify the functional groups present in the molecule.

-

Aromatic C-H Stretch (~3060-3030 cm⁻¹): These absorptions confirm the presence of the aromatic ring.

-

Aliphatic C-H Stretch (~2925 cm⁻¹): This weak band indicates the presence of the methyl group.

-

Carbonyl (C=O) Stretch (~1720 cm⁻¹): This strong absorption is a definitive indicator of the ketone functional group.

-

Aromatic C=C Stretches (~1600, ~1495, ~1450 cm⁻¹): These bands are characteristic of the phenyl ring.

-

C-H Out-of-Plane Bending (~760, ~700 cm⁻¹): The strong absorptions in this region are indicative of a monosubstituted benzene (B151609) ring.

-

C-Br Stretch (~650 cm⁻¹): This absorption confirms the presence of the carbon-bromine bond.

Mass Spectrum

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M]⁺, m/z 214/212): The presence of two peaks of nearly equal intensity, separated by two mass units, is a characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular weight of the compound.

-

[M - Br]⁺ (m/z 133): This fragment results from the loss of a bromine radical from the molecular ion.

-

[C₆H₅CO]⁺ (m/z 105): This prominent peak, often the base peak, corresponds to the benzoyl cation, formed by cleavage of the bond between the carbonyl carbon and the chiral carbon.

-

[C₆H₅]⁺ (m/z 77): This fragment arises from the loss of a carbonyl group from the benzoyl cation.

-

[CH₃CO]⁺ (m/z 43): This fragment corresponds to the acetyl cation, formed by cleavage on the other side of the carbonyl group.

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectral data of this compound.

Caption: Logical workflow for the spectral data interpretation of this compound.

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a conclusive identification of this compound. Each spectroscopic technique offers complementary information that, when integrated, confirms the molecular structure, the presence of key functional groups, and the connectivity of the atoms. This comprehensive spectral characterization is essential for ensuring the quality and identity of this important synthetic intermediate in research and development settings.

References

An In-depth Technical Guide on 1-Bromo-1-phenylpropan-2-one: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-1-phenylpropan-2-one, a versatile α-bromoketone intermediate with significant potential in organic synthesis and drug discovery. The document details its structural and physicochemical characteristics, provides adaptable experimental protocols for its synthesis and analysis, and explores its mechanism of action as a potential modulator of cellular signaling pathways. The inherent reactivity of the α-bromoketone moiety makes it a valuable tool for the development of targeted covalent inhibitors, particularly for enzymes such as protein tyrosine phosphatases (PTPs), which are critical regulators of cellular processes.

Introduction

This compound, also known as α-bromo-phenylacetone, is a halogenated ketone of significant interest in synthetic organic chemistry.[1] Its structure, featuring a reactive bromine atom adjacent to a carbonyl group and a phenyl ring, confers a unique chemical reactivity that is exploited in a variety of chemical transformations. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and its potential applications, particularly in the context of medicinal chemistry and the development of novel therapeutics.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

Identification

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 1-Bromo-1-phenylacetone, α-Bromophenylacetone |

| CAS Number | 23022-83-5[3] |

| Molecular Formula | C₉H₉BrO[4] |

| Molecular Weight | 213.07 g/mol [4] |

| Canonical SMILES | CC(=O)C(C1=CC=CC=C1)Br[5] |

| InChI Key | LHMXBAUNIRFZCP-UHFFFAOYSA-N[5] |

Quantitative Physical and Chemical Data

| Property | Value | Reference |

| Appearance | Colorless or slightly yellow liquid | [6] |

| Density | 1.4514 g/cm³ at 15.1 °C | [3] |

| Boiling Point | 122-123 °C at 5 Torr | [3] |

| Flash Point | 114 °C | [6] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane; limited solubility in water. |

Synthesis and Purification

The primary synthetic route to this compound involves the α-bromination of 1-phenylpropan-2-one.[7] This reaction can be achieved using various brominating agents under controlled conditions.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the α-bromination of ketones.[8]

Materials:

-

1-phenylpropan-2-one

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Chloroform (B151607) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-phenylpropan-2-one (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in chloroform dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any generated HBr, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

References

- 1. Protein tyrosine phosphatases in the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein tyrosine phosphatases in the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Bromo-1-phenyl-2-propanone | 23022-83-5 [chemicalbook.com]

- 4. (1R)-1-bromo-1-phenylpropan-2-one | C9H9BrO | CID 40510330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Propanone, 1-bromo-1-phenyl- | C9H9BrO | CID 90870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TC-PTP and PTP1B: Regulating JAK-STAT signaling, controlling lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound | 23022-83-5 [smolecule.com]

- 8. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Chemical Properties of Biriperone (CAS Number: 23022-83-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biriperone (B48065), also known as Centbutindole, is a neuroleptic agent identified by the CAS number 23022-83-5. This technical guide provides a comprehensive overview of its chemical and pharmacological properties, drawing from available scientific literature. Biriperone exhibits a multi-receptor antagonist profile, primarily targeting dopamine (B1211576) D1, D2, and serotonin (B10506) 5-HT2A receptors, which underpins its potential as an antipsychotic medication. This document aims to be a valuable resource for researchers and professionals involved in drug discovery and development by consolidating key technical data, outlining what is known about its mechanism of action, and highlighting areas where further research is needed.

Chemical and Physical Properties

Biriperone is a complex heterocyclic molecule. A summary of its known chemical and physical properties is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational estimates and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆FN₃O | [1][2][3][4][5] |

| Molecular Weight | 391.49 g/mol | [1][4] |

| IUPAC Name | 1-(4-fluorophenyl)-4-(1,3,4,6,7,12a-hexahydro-2H-pyrazino[1',2':1,6]pyrido[3,4-b]indol-2-yl)butan-1-one | [4] |

| Synonyms | Centbutindole, NSC 14369 | [4] |

| Melting Point | >168°C (decomposition) | [2][6] |

| Calculated logP (CLogP) | 4.57 | [1] |

| Topological Polar Surface Area (TPSA) | 39.34 Ų | [1] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (with sonication). Soluble in DMSO. | [2][3][4] |

| Appearance | Solid powder, Off-White to Beige | [2][3][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Biriperone are not extensively reported in publicly accessible literature. The following sections outline the general approaches that can be inferred from related methodologies.

Synthesis

A complete, detailed experimental protocol for the synthesis of Biriperone is not available in the reviewed literature. However, its chemical structure, 1-(4-fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)butan-1-one, suggests a multi-step synthesis likely involving the formation of the core tetracyclic ring system, 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, followed by alkylation of the piperazine (B1678402) moiety.

A plausible, though unconfirmed, synthetic workflow is depicted below. This should be considered a theoretical pathway and would require experimental validation.

Caption: A hypothetical synthetic workflow for Biriperone.

Analytical Methods

A validated, detailed High-Performance Liquid Chromatography (HPLC) method for the routine analysis of Biriperone in bulk or pharmaceutical formulations is not described in the available literature. However, pharmacokinetic studies in rats have utilized HPLC for the determination of Biriperone and its metabolites in biological matrices. Based on methods for similar compounds, a reverse-phase HPLC method would be a suitable approach.

Below is a generalized, hypothetical workflow for the development of an HPLC analytical method.

Caption: A general workflow for developing an HPLC analytical method for Biriperone.

Spectroscopic Data

Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for the definitive structural elucidation of Biriperone are not publicly available. The acquisition of such data would be a critical step in any research or development program involving this compound.

Pharmacological Profile and Mechanism of Action

Biriperone is characterized as a neuroleptic agent with antagonist activity at dopamine D1, dopamine D2, and serotonin 5-HT2A receptors. This multi-receptor binding profile is a hallmark of atypical antipsychotics. The blockade of these receptors in different brain regions is thought to contribute to its antipsychotic effects and its potential side effect profile.

Signaling Pathways

The therapeutic and adverse effects of Biriperone are mediated through the modulation of complex intracellular signaling cascades initiated by the blockade of its target receptors.

Dopamine D1 Receptor Signaling Pathway Blockade:

Dopamine D1 receptors are typically coupled to the Gαs/olf G-protein, which activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[7] The subsequent activation of Protein Kinase A (PKA) leads to the phosphorylation of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[7] Biriperone, as a D1 antagonist, would inhibit this pathway.

Caption: Simplified signaling pathway of Dopamine D1 receptor antagonism by Biriperone.

Dopamine D2 Receptor Signaling Pathway Blockade:

Dopamine D2 receptors are coupled to the Gαi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[8] Additionally, the βγ subunits of the G-protein can modulate other effectors like ion channels.[9] Biriperone's antagonism at D2 receptors would disinhibit this pathway, effectively increasing cAMP levels where D1 and D2 receptors are co-expressed.

Caption: Simplified signaling pathway of Dopamine D2 receptor antagonism by Biriperone.

Serotonin 5-HT2A Receptor Signaling Pathway Blockade:

Serotonin 5-HT2A receptors are coupled to the Gαq G-protein.[10] Activation of this G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC).[10] Biriperone's antagonism at 5-HT2A receptors would inhibit this entire cascade.

Caption: Simplified signaling pathway of Serotonin 5-HT2A receptor antagonism by Biriperone.

Conclusion

Biriperone (CAS No: 23022-83-5) is a promising neuroleptic agent with a multi-receptor antagonist profile. This guide has summarized the currently available chemical, physical, and pharmacological data. However, it is evident that there are significant gaps in the publicly available information, particularly concerning quantitative chemical properties, detailed experimental protocols for synthesis and analysis, and comprehensive spectroscopic data. Further research to elucidate these aspects is crucial for the continued development and potential clinical application of Biriperone. The provided signaling pathway diagrams offer a foundational understanding of its mechanism of action and can serve as a basis for more detailed pharmacological investigations.

References

- 1. biriperone [drugcentral.org]

- 2. 41510-23-0 CAS MSDS (Biriperone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Biriperone | 41510-23-0 [chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. clinivex.com [clinivex.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

Molecular weight and formula of 1-Bromo-1-phenylpropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-1-phenylpropan-2-one, a halogenated ketone that serves as a valuable intermediate in organic synthesis. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the alpha-bromination of phenylacetone (B166967), and includes relevant safety information. A logical workflow for the synthesis is also presented visually. This guide is intended to be a key resource for researchers and professionals in drug development and chemical synthesis, providing the foundational information necessary for the effective and safe use of this compound.

Chemical and Physical Properties

This compound, also known as α-bromo-α-phenylacetone, is a versatile organic compound utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure features a bromine atom attached to the carbon alpha to a carbonyl group, making it a reactive intermediate for further chemical modifications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO | --INVALID-LINK-- |

| Molecular Weight | 213.07 g/mol | --INVALID-LINK-- |

| Appearance | Clear light yellow to dark yellow liquid | --INVALID-LINK-- |

| Boiling Point | 122-123 °C at 5 Torr | --INVALID-LINK-- |

| Density | 1.4514 g/cm³ | --INVALID-LINK-- |

| CAS Number | 23022-83-5 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the alpha-bromination of phenylacetone (also known as 1-phenyl-2-propanone). The following protocol is a generalized procedure based on established methods for the acid-catalyzed bromination of ketones.

Materials:

-

Phenylacetone (1-phenyl-2-propanone)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve phenylacetone in a suitable solvent such as glacial acetic acid or diethyl ether. Cool the solution in an ice bath with continuous stirring.

-

Bromination: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature and to allow for the dissipation of the evolved hydrogen bromide gas. The disappearance of the bromine color indicates the progress of the reaction.

-

Quenching: Once the addition is complete and the reaction mixture has stirred for a designated period (monitoring by TLC is recommended), the reaction is quenched. This is typically done by pouring the reaction mixture into cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether. The organic layers are combined.

-

Washing: Wash the combined organic extracts sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid and unreacted bromine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: PubChem

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the field of organic synthesis and drug development. The compiled data on its properties, a detailed synthesis protocol, and safety precautions are intended to facilitate its effective and safe application in a laboratory setting. The provided workflow diagram offers a clear visual representation of the synthesis process, aiding in experimental planning and execution.

References

An In-Depth Technical Guide on the Health and Safety Hazards of Alpha-Bromoketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bromoketones are a class of highly reactive organic compounds characterized by a bromine atom attached to the carbon adjacent to a carbonyl group. This structural feature confers significant electrophilicity to the α-carbon, making them potent alkylating agents.[1] While this reactivity is harnessed in organic synthesis and for the design of targeted covalent inhibitors in drug development, it is also the basis for their considerable health and safety hazards. This guide provides a comprehensive overview of the toxicological profile of alpha-bromoketones, methodologies for assessing their hazards, and an examination of the signaling pathways through which they exert their effects.

Introduction: The Double-Edged Sword of Reactivity

The high reactivity of alpha-bromoketones stems from the electron-withdrawing nature of the adjacent carbonyl group, which enhances the electrophilicity of the α-carbon, making it a prime target for nucleophilic attack.[2] This property makes them valuable intermediates in a wide array of chemical reactions.[3][4] In the realm of drug discovery, this reactivity is exploited to create covalent inhibitors that form permanent bonds with nucleophilic residues like cysteine, histidine, or lysine (B10760008) within the active sites of target enzymes, leading to irreversible inhibition. This can offer advantages in terms of potency and duration of action. However, this same reactivity is responsible for their hazardous nature, as they can indiscriminately alkylate biological macromolecules such as proteins and DNA, leading to cellular dysfunction and toxicity.[5]

Health and Safety Hazards

Alpha-bromoketones are known to be potent irritants and lachrymators, causing severe irritation to the eyes, skin, and respiratory tract.[6][7][8] Phenacyl bromide, a common alpha-bromoketone, is a powerful lachrymator and should be handled with extreme care to avoid contact with skin and inhalation of its vapors.[6][9]

2.1. Acute Toxicity

Acute exposure to alpha-bromoketones can cause immediate and severe health effects. Inhalation may lead to respiratory distress, while skin contact can result in painful burns.[7][8] Ingestion is also highly toxic.[7]

2.2. Skin Irritation and Sensitization

These compounds are known skin irritants and can cause severe burns upon contact.[7][10] Due to their ability to react with skin proteins, they also have the potential to act as skin sensitizers, leading to allergic contact dermatitis upon repeated exposure.

2.3. Carcinogenicity and Genotoxicity

While specific carcinogenicity data for a wide range of alpha-bromoketones is limited, their nature as alkylating agents raises concerns about their potential to be mutagenic and carcinogenic through direct interaction with DNA.

Quantitative Toxicity Data

The following tables summarize available quantitative toxicity data for representative alpha-bromoketones. It is important to note that toxicity can vary significantly based on the specific structure of the compound.

| Compound | Test | Route | Species | Value | Reference |

| Bromoacetone | LC50 | Inhalation | Not Specified | 0.056 mg/L/4H | [11] |

| Phenacyl Bromide | LD50 | Oral | Mouse | > 2,000 mg/kg | [10] |

| Substituted Phenacyl Bromide (5c) | IC50 | In vitro (MCF7 breast cancer cells) | Human | < 10 µg/mL | [12] |

| Substituted Phenacyl Bromide (5c) | IC50 | In vitro (A549 lung cancer cells) | Human | 11.80 µg/mL | [12] |

| Substituted Phenacyl Bromide (5c) | IC50 | In vitro (Caco2 colon cancer cells) | Human | 18.40 µg/mL | [12] |

| Substituted Phenacyl Bromide (5c) | IC50 | In vitro (PC3 prostate cancer cells) | Human | < 10 µg/mL | [12] |

Experimental Protocols for Hazard Assessment

A thorough evaluation of the toxicological properties of alpha-bromoketones is essential. The following are key experimental protocols for assessing their health and safety hazards.

4.1. In Vitro Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[13][14]

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Expose the cells to various concentrations of the alpha-bromoketone for a defined period.

-

Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[15]

-

-

-

Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[6][9][12][16]

-

Methodology:

-

Treat cells with the test compound.

-

Incubate the cells with a medium containing neutral red.

-

Wash the cells to remove excess dye.

-

Extract the dye from the viable cells.

-

Measure the absorbance of the extracted dye. The amount of dye retained is proportional to the number of viable cells.

-

-

-

Lactate (B86563) Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.[1][2][11][17][18]

-

Methodology:

-

Collect the cell culture supernatant after treatment with the alpha-bromoketone.

-

Add a reaction mixture containing lactate and NAD+ to the supernatant.

-

LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

The amount of NADH produced is measured, which is directly proportional to the amount of LDH released and, therefore, the extent of cell death.[1]

-

-

4.2. Skin Irritation and Sensitization Testing

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess skin irritation and sensitization.

-

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method: This in vitro method uses a reconstructed human epidermis model to assess the skin irritation potential of chemicals.[1]

-

OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay (LLNA): This in vivo method in mice measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of skin sensitization.

4.3. Apoptosis and Mitochondrial Dysfunction Assays

-

Caspase Activity Assay: Apoptosis, or programmed cell death, is often mediated by caspases. Assays that measure the activity of key executioner caspases like caspase-3 and -7 can determine if a compound induces apoptosis.[3][5][11]

-

Methodology:

-

Lyse cells after treatment with the alpha-bromoketone.

-

Add a fluorogenic or colorimetric substrate for the specific caspase being measured.

-

The cleavage of the substrate by the active caspase results in a fluorescent or colored product that can be quantified.[5]

-

-

-

Mitochondrial Dysfunction Assays: The health of mitochondria is critical for cell survival. Assays that measure mitochondrial membrane potential or oxygen consumption can reveal if a compound is toxic to mitochondria.[7][19][16][18][20]

-

Methodology (Oxygen Consumption):

-

Isolate mitochondria from treated cells.

-

Measure the rate of oxygen consumption using a specialized instrument in the presence of various substrates and inhibitors of the electron transport chain.[19]

-

-

Signaling Pathways and Mechanisms of Toxicity

The toxicity of alpha-bromoketones is intrinsically linked to their ability to covalently modify proteins, thereby disrupting critical cellular signaling pathways.

5.1. Inhibition of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cellular responses to cytokines. Some alpha-bromoketones have been shown to inhibit this pathway by targeting protein tyrosine phosphatases (PTPs), which are negative regulators of JAK/STAT signaling. By irreversibly inhibiting PTPs, these compounds can alter the phosphorylation state of key pathway components, leading to dysregulation of gene expression involved in immunity and cell proliferation.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alpha-Bromo ketone substrate analogues are powerful reversible inhibitors of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. Re-Directing an Alkylating Agent to Mitochondria Alters Drug Target and Cell Death Mechanism | PLOS One [journals.plos.org]

- 8. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 9. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. farmaciajournal.com [farmaciajournal.com]

- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 18. benchchem.com [benchchem.com]

- 19. agilent.com [agilent.com]

- 20. agilent.com [agilent.com]

The Genesis of a Versatile Intermediate: A Technical History of Alpha-Haloketones

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-haloketones, organic compounds featuring a halogen atom adjacent to a carbonyl group, represent a cornerstone of modern synthetic chemistry. Their unique bifunctional nature, possessing two key electrophilic sites, has rendered them indispensable building blocks for the construction of a vast array of complex molecules, from foundational heterocycles to life-saving pharmaceuticals. This technical guide provides a comprehensive historical overview of the discovery and development of alpha-haloketones, tracing their journey from early, often challenging, laboratory syntheses in the 19th century to their pivotal role in contemporary drug development. This document details seminal experimental protocols, presents historical quantitative data in structured formats, and visualizes the logical evolution of their chemistry and key synthetic applications.

The Dawn of Alpha-Haloketones: Early Syntheses and Discoveries

The story of alpha-haloketones begins in the mid-19th century, a period of fervent exploration in the nascent field of organic chemistry. The first examples of this class of compounds were prepared by direct halogenation of simple ketones, a conceptually straightforward but often difficult-to-control reaction.

The First Halogenations: Chloroacetone (B47974) and Bromoacetone (B165879)

The earliest documented synthesis of an alpha-haloketone is the preparation of chloroacetone. The work of French chemist Charles Adolphe Wurtz in the mid-1800s on the reactions of acetone (B3395972) laid the crucial groundwork for its halogenation.[1][2][3] Similarly, the synthesis of bromoacetone is attributed to N. Sokolowsky in 1876.[1][4] These initial preparations typically involved the direct reaction of acetone with the elemental halogen (chlorine or bromine).[1]

These early methods often suffered from a lack of selectivity, leading to mixtures of mono- and poly-halogenated products.[5] The reaction conditions required careful control to favor the desired mono-alpha-halogenated product.

Experimental Protocol: Preparation of Chloroacetone (Adapted from historical methods) [6]

To a round-bottom flask equipped with a reflux condenser, a dropping funnel, a gas inlet tube for chlorine, and a stirrer, is added 101 mL (80 g) of acetone and 20 g of calcium carbonate in lumps. The calcium carbonate serves to neutralize the hydrogen chloride formed during the reaction. A current of chlorine is passed through the acetone, and 30-40 mL of water is gradually added from the dropping funnel. The reaction mixture is gently heated to approximately 60°C. Once the calcium carbonate is nearly consumed, the chlorine flow is stopped. The mixture is allowed to stand overnight to complete the reaction. The upper layer containing chloroacetone is separated and purified by fractional distillation, collecting the fraction boiling between 117-121°C.

Experimental Protocol: Preparation of Bromoacetone (Adapted from historical methods) [4]

In a flask equipped with a stirrer and a dropping funnel, 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid are introduced. The mixture is heated to about 65°C. Then, 354 cc (7.3 moles) of bromine is added carefully through the dropping funnel over one to two hours, regulating the addition to prevent the accumulation of unreacted bromine. After the bromine color has discharged, the solution is diluted with 800 cc of cold water, cooled to 10°C, and neutralized with solid anhydrous sodium carbonate. The separated oil is collected and dried with anhydrous calcium chloride. The crude bromoacetone is then purified by fractional distillation under reduced pressure, collecting the fraction boiling at 38–48°C/13 mm.

| Compound | Discoverer/Key Figure | Year | Boiling Point (°C) | Reported Yield (%) |

| Chloroacetone | Charles Adolphe Wurtz | mid-19th Century | 119-120 | Not consistently reported in early literature |

| Bromoacetone | N. Sokolowsky | 1876 | 38-48 (at 13 mmHg) | 50-51 |

Table 1: Physical Properties and Yields of Early Alpha-Haloketones. [4][6][7][8]

Foundational Reactions: Expanding the Synthetic Utility

The true synthetic potential of alpha-haloketones began to be realized with the discovery of name reactions that utilized their unique reactivity. The Darzens condensation and the Favorskii rearrangement, both discovered around the turn of the 20th century, transformed alpha-halocarbonyl compounds from chemical curiosities into powerful synthetic tools.

The Darzens Glycidic Ester Condensation (1904)

In 1904, French chemist Auguste Georges Darzens reported a novel reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[9] This reaction provided a direct route to epoxides, which are valuable synthetic intermediates.[9]

Caption: The Darzens Glycidic Ester Condensation Pathway.

Experimental Protocol: Darzens Condensation of Benzaldehyde (B42025) and Ethyl Chloroacetate (B1199739)

A solution of sodium ethoxide in absolute ether is prepared in a flask equipped with a dropping funnel and a condenser. A mixture of freshly distilled benzaldehyde and ethyl chloroacetate is added dropwise to the stirred suspension of sodium ethoxide while maintaining the temperature between 0 and 10°C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then poured into ice-cold water. The ethereal layer is separated, and the aqueous layer is extracted with ether. The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude glycidic ester is then purified by distillation under reduced pressure.

The Favorskii Rearrangement (1894)

Discovered by the Russian chemist Alexei Yevgrafovich Favorskii in 1894, this rearrangement involves the conversion of α-halo ketones to carboxylic acid derivatives in the presence of a base.[10] For cyclic α-halo ketones, the reaction results in a ring contraction, providing a valuable method for the synthesis of strained ring systems.[11]

Caption: The Favorskii Rearrangement via a Cyclopropanone Intermediate.

| Starting Material | Base | Product | Reported Yield |

| 2-Chlorocyclohexanone | Sodium Ethoxide | Ethyl cyclopentanecarboxylate | Good |

| 3-Bromobutan-2-one | Sodium Hydroxide | 2-Methylpropanoic acid | Not specified |

Table 2: Representative Yields from Early Favorskii Rearrangement Studies. [12]

Evolution of Synthetic Methodologies

The initial direct halogenation methods have been significantly refined over the decades to improve selectivity and expand the substrate scope.

Caption: Timeline of the Evolution of Alpha-Haloketone Synthesis.

The introduction of reagents like N-Bromosuccinimide (NBS) provided a milder and more selective method for alpha-bromination. More recently, the development of asymmetric synthesis has enabled the preparation of chiral alpha-haloketones with high enantioselectivity, which is crucial for the synthesis of single-enantiomer drugs.

Alpha-Haloketones in Modern Drug Development

The synthetic versatility of alpha-haloketones has made them invaluable intermediates in the pharmaceutical industry. A prominent example is their use in the synthesis of HIV protease inhibitors, a class of antiretroviral drugs that have revolutionized the treatment of HIV/AIDS.

Key Intermediates for HIV Protease Inhibitors: Atazanavir and Darunavir

Chiral alpha-haloketones are crucial building blocks for the synthesis of the HIV protease inhibitors Atazanavir and Darunavir .[13] These drugs contain a hydroxyethylamine or hydroxyethyl (B10761427) isostere core, which is often constructed from a chiral epoxide derived from an alpha-haloketone.

Caption: General Synthetic Workflow for HIV Protease Inhibitors via Alpha-Haloketone Intermediates.

Experimental Protocol: Synthesis of an Enantiopure α-Chloro Ketone Intermediate for Atazanavir [13]

An N-protected amino acid is first activated to a mixed anhydride (B1165640). This anhydride is then reacted with diazomethane (B1218177) to form an α-diazo ketone. The α-diazo ketone is subsequently treated with anhydrous ethereal hydrogen chloride at 0°C to afford the corresponding α-chloro ketone.

Quantitative Data for a Representative α-Chloro Ketone Intermediate: [13]

-

Yield: 87% (fully continuous process)

-

Melting Point: 108–109 °C

-

[α]D20: +27.4 (c 2.35, CHCl3)

-

¹H NMR (300 MHz, CDCl₃): δ 7.46–7.23 (m, 9H), 7.16 (d, J = 6.4 Hz, 2H), 5.36 (d, J = 7.1 Hz, 1H), 5.10 (s, 2H), 4.79 (q, J = 7.0 Hz, 1H), 4.17 (d, J = 16.2 Hz, 1H), 4.00 (d, J = 16.2 Hz, 1H), 3.20–2.96 (m, 2H)

-

¹³C NMR (75 MHz, CDCl₃): δ 201.0, 155.8, 135.9, 135.2, 129.1, 129.0, 128.6, 128.4, 128.2, 127.5, 67.3, 58.7, 47.5, 37.7, 29.7

The synthesis of Darunavir also relies on a key hydroxyethyl isostere that can be prepared from a chiral epoxide, which in turn is often synthesized from an alpha-haloketone precursor.[14] The epoxide is opened with an appropriate amine, and subsequent functional group manipulations lead to the final drug molecule.[10][15]

Conclusion

From their rudimentary beginnings as products of direct halogenation, alpha-haloketones have evolved into a class of highly versatile and indispensable synthetic intermediates. The discovery of foundational reactions like the Darzens condensation and the Favorskii rearrangement unlocked their vast potential, which has been continuously expanded through the development of more selective and asymmetric synthetic methods. Today, alpha-haloketones are central to the synthesis of a wide range of complex molecules, most notably in the development of life-saving pharmaceuticals. The historical journey of alpha-haloketones serves as a testament to the power of fundamental chemical discovery and its profound impact on science and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Sciencemadness Discussion Board - Simple preparation of chloroacetone - an essay - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Chloroacetone | High-Purity Reagent for Research [benchchem.com]

- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 10. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. "An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-D" by Jordan Michael Witte [ir.library.illinoisstate.edu]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-Bromo-1-phenylpropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-phenylpropan-2-one is a versatile synthetic intermediate of significant interest in organic chemistry and drug development. Its chemical reactivity is characterized by the presence of a reactive carbon-bromine bond alpha to a carbonyl group, making it susceptible to a variety of transformations, including nucleophilic substitution, elimination, and rearrangement reactions. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, presenting key reactions, detailed experimental protocols, and quantitative data where available. The document also illustrates important reaction pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, an α-haloketone, is a valuable building block in organic synthesis due to its dual functionality. The presence of a ketone and a reactive benzylic bromide allows for a wide range of chemical modifications, making it a precursor to various pharmaceuticals and other biologically active molecules.[1] Understanding its reactivity and stability is crucial for its effective utilization in multi-step syntheses. This guide aims to consolidate the available scientific information to serve as a practical resource for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | [2] |

| Molecular Weight | 213.07 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in most organic solvents. | [3] |

| CAS Number | 23022-83-5 | [2] |

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the bromine and the influence of the adjacent carbonyl group. It readily undergoes nucleophilic substitution, elimination, and the characteristic Favorskii rearrangement.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. The electron-withdrawing effect of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack.

The reaction with amines leads to the formation of α-aminoketones, which are important precursors for many biologically active compounds.

Experimental Protocol: Synthesis of 2-Amino-1-phenylpropan-1-one

-

Materials: this compound, Ammonia (B1221849) solution, Ethanol (B145695).

-

Procedure: A solution of this compound in ethanol is cooled in an ice bath. An excess of a cooled aqueous solution of ammonia is added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification can be achieved by column chromatography or recrystallization.

Alcohols and carboxylates can act as nucleophiles to displace the bromide, forming α-alkoxy and α-acyloxy ketones, respectively.

Experimental Protocol: Reaction with Sodium Methoxide (B1231860)

-

Materials: this compound, Sodium methoxide, Methanol (B129727).

-

Procedure: To a solution of this compound in dry methanol, a solution of sodium methoxide in methanol is added dropwise at room temperature. The reaction is stirred for a specified period, and the progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Note: The reaction with alkoxides can also lead to the Favorskii rearrangement as a competing pathway (see section 3.3). The reaction conditions, such as temperature and solvent, can influence the product distribution.

Thiols and other sulfur-containing nucleophiles react readily with this compound to form α-thioketones.

Experimental Protocol: Reaction with Sodium Thiomethoxide

-

Materials: this compound, Sodium thiomethoxide, Methanol.

-

Procedure: A solution of sodium thiomethoxide is prepared by reacting methanethiol (B179389) with sodium methoxide in methanol. To this solution, this compound is added, and the mixture is stirred at room temperature. The reaction is typically fast and can be monitored by TLC. Work-up involves quenching with water, extraction, and purification of the resulting α-methylthioketone.

-

Expected Yield: High yields are generally expected for this type of reaction.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form an α,β-unsaturated ketone.

Experimental Protocol: Elimination with Sodium Ethoxide

-

Materials: this compound, Sodium ethoxide, Ethanol.

-

Procedure: this compound is dissolved in ethanol, and a solution of sodium ethoxide in ethanol is added. The reaction mixture is heated to reflux for a period of time, with the reaction progress monitored by TLC. After cooling, the mixture is poured into water and the product is extracted with an organic solvent. The organic extract is washed, dried, and concentrated to give the α,β-unsaturated ketone. The stereochemistry of the resulting alkene will depend on the stereochemistry of the starting material and the reaction conditions.[3]

Logical Diagram: Nucleophilic Substitution vs. Elimination

Caption: Competing Sₙ2 and E2 pathways for this compound.

Favorskii Rearrangement

A characteristic reaction of α-haloketones with enolizable α'-hydrogens is the Favorskii rearrangement, which occurs in the presence of a base. This reaction leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton.

The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile (e.g., hydroxide (B78521) or alkoxide).

Experimental Protocol: Favorskii Rearrangement with Sodium Hydroxide

-

Materials: this compound, Sodium hydroxide, Water, Diethyl ether.

-

Procedure: A solution of this compound in a suitable solvent like diethyl ether is treated with an aqueous solution of sodium hydroxide. The mixture is stirred vigorously at room temperature. The reaction progress is monitored by the disappearance of the starting material. After the reaction is complete, the aqueous layer is separated, acidified with a mineral acid (e.g., HCl), and the resulting carboxylic acid is extracted with an organic solvent. The organic extracts are then dried and concentrated to yield the product.

Diagram: Favorskii Rearrangement Mechanism

References

An In-depth Technical Guide to the Solubility of 1-Bromo-1-phenylpropan-2-one in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-1-phenylpropan-2-one (also known as α-bromo-phenylacetone), a key intermediate in various organic syntheses. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification, and formulation development within the pharmaceutical and chemical industries.

Core Concepts of Solubility

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept; polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. This compound possesses both polar (carbonyl and bromo functional groups) and nonpolar (phenyl ring) characteristics, leading to a nuanced solubility profile.[1]

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Dichloromethane | High | The polarity of these solvents can interact favorably with the polar carbonyl and bromo groups of the solute.[1] |

| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl group of these solvents can engage in dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar phenyl ring of the solute will interact with these solvents, but the polar functional groups will limit overall solubility. |

| Aqueous | Water | Low / Insoluble | The large nonpolar phenyl group and the overall organic character of the molecule limit its solubility in water.[1] |

Experimental Protocols for Solubility Determination

The following are generalized experimental methodologies for determining the solubility of a solid organic compound like this compound. These protocols can be adapted for specific laboratory settings and solvent systems.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

Test tubes and rack

-

Spatula

-

Selection of organic solvents (e.g., ethanol, acetone, dichloromethane, hexane)

-

Vortex mixer (optional)

Procedure:

-

Place approximately 25 mg of this compound into a clean, dry test tube.[3]

-

Add 1 mL of the chosen solvent to the test tube in small portions.[3]

-

After each addition, vigorously agitate the mixture for 60 seconds using a spatula for stirring or a vortex mixer.[4]

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.[4]

-

Record the observations for each solvent tested.

Protocol 2: Semi-Quantitative Solubility Determination

This method provides a more precise measure of solubility by determining the amount of solvent required to dissolve a known mass of the solute.

Materials:

-

This compound

-

Analytical balance

-

Volumetric flasks

-

Graduated pipettes or burettes

-

Magnetic stirrer and stir bar

-

Selection of organic solvents

Procedure:

-

Accurately weigh a specific amount of this compound (e.g., 100 mg) and place it into a volumetric flask.

-

Slowly add the chosen solvent from a burette or pipette while continuously stirring the mixture.

-

Continue adding the solvent until the solid is completely dissolved.

-

Record the total volume of solvent added.

-

Calculate the solubility in terms of g/L or mg/mL.

-

Repeat the procedure at a controlled temperature for accurate and reproducible results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound.

Caption: A flowchart illustrating the key steps in determining the solubility of a compound.

Logical Relationship in Synthesis

The synthesis of α-haloketones often involves the bromination of a corresponding ketone. The following diagram shows a simplified logical relationship for the synthesis of this compound from its precursor.

Caption: A diagram showing the logical flow from starting materials to products in the synthesis.

References

An In-Depth Technical Guide on the IUPAC Nomenclature and Properties of 1-Bromo-1-phenylpropan-2-one and Its Isomers

Introduction

α-Haloketones are a significant class of organic compounds, characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. They serve as versatile synthetic intermediates in a multitude of organic reactions, including nucleophilic substitutions and the synthesis of various heterocyclic compounds. This guide provides a detailed examination of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound, a prominent α-bromoketone, and its key structural isomers. Furthermore, it presents a compilation of their physicochemical data and outlines a standard experimental protocol for their synthesis.

IUPAC Nomenclature

The systematic naming of ketones and their derivatives under IUPAC rules follows a clear, hierarchical process. The fundamental principles involve identifying the longest carbon chain containing the carbonyl group, numbering it to give the carbonyl carbon the lowest possible locant, and appending the suffix "-one".

Nomenclature of this compound

The IUPAC name This compound is derived as follows:

-

Identify the Parent Chain : The longest continuous carbon chain containing the carbonyl group has three carbon atoms, making it a derivative of propane.

-

Identify the Principal Functional Group : The presence of a ketone (C=O) group makes the parent structure a propanone.

-

Number the Carbon Chain : The chain is numbered from the end nearest to the carbonyl group. In this case, numbering from right to left gives the carbonyl carbon the locant '2'. Thus, the base name is propan-2-one.[1][2][3]

-

Identify and Locate Substituents :

-

A bromine atom is attached to carbon 1. This is named as a "1-bromo" prefix.

-

A phenyl group (C₆H₅) is also attached to carbon 1. This is named as a "1-phenyl" prefix.

-

-

Assemble the Full Name : The substituents are listed alphabetically (bromo before phenyl) before the parent name. This results in the final IUPAC name: This compound .

The molecule contains a chiral center at carbon 1 (C1), as it is bonded to four different groups: a bromine atom, a phenyl group, a hydrogen atom, and an acetyl group (-COCH₃). Therefore, it can exist as a pair of enantiomers, which are designated (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The specific stereoisomer can be named, for example, (1R)-1-bromo-1-phenylpropan-2-one .[4]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cathinone-Derived Analgesics Using 1-Bromo-1-phenylpropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-phenylpropan-2-one, also known as α-bromopropiophenone, is a versatile chemical intermediate pivotal in the synthesis of a variety of pharmacologically active compounds.[1] Its utility is particularly notable in the development of novel analgesic agents, primarily through the synthesis of cathinone (B1664624) and its derivatives. These synthetic cathinones, which are structurally similar to naturally occurring alkaloids, have demonstrated significant analgesic properties. This document provides detailed application notes and experimental protocols for the synthesis of cathinone-derived analgesics using this compound as a starting material, along with methods for evaluating their analgesic efficacy.

The synthetic pathway primarily involves the nucleophilic substitution of the bromine atom in this compound with an appropriate amine, leading to the formation of a β-keto-phenethylamine scaffold, which is characteristic of cathinone derivatives.[2] The analgesic effects of these compounds are largely attributed to their interaction with monoamine transporters in the central nervous system, leading to a modulation of neurotransmitter levels.[3][4]

Synthetic Applications in Analgesic Drug Development

The primary application of this compound in analgesic drug synthesis is as a precursor for N-alkylated cathinones. The general synthetic scheme involves the reaction of the α-bromoketone with a primary or secondary amine. A prominent example is the synthesis of methcathinone, a compound known for its stimulant and potential analgesic properties.

General Synthesis of N-Methylcathinone from this compound